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For Immediate Release

MANCHESTER, UK – November 29, 2025 – New comparative research data reveals that VK-
II-86, a novel carvedilol analogue, exhibits significant antiarrhythmic efficacy in preclinical

models of arrhythmias that are often resistant to standard therapies. The findings, detailed in

studies on hypokalaemia-induced, catecholaminergic polymorphic ventricular tachycardia

(CPVT), and digoxin-induced arrhythmias, position VK-II-86 as a promising therapeutic

candidate for these challenging cardiac conditions. Unlike its parent compound, carvedilol, VK-
II-86 lacks significant β-blocking activity, potentially offering a better safety profile.

The primary mechanism of action for VK-II-86 appears to be its unique multi-channel blocking

properties and its ability to directly inhibit the ryanodine receptor 2 (RyR2), a key protein in

cardiac calcium regulation. This dual action effectively normalizes intracellular calcium

homeostasis and restores the heart's repolarization reserve, addressing the core drivers of

these difficult-to-treat arrhythmias.

Comparative Efficacy in a Hypokalaemia-Induced
Arrhythmia Model
In a murine model of hypokalaemia-induced ventricular arrhythmia, a condition where low

potassium levels can trigger life-threatening heart rhythms and is often not fully managed by

potassium supplementation alone, VK-II-86 demonstrated complete prevention of all
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arrhythmias. This performance surpassed that of dantrolene, another RyR2 inhibitor, which only

reduced arrhythmia incidence by 94%.

Treatment Group

Incidence of Non-
Sustained
Ventricular
Tachycardia (Mean
± SEM)

Incidence of
Sustained
Ventricular
Tachycardia (Mean
± SEM)

Arrhythmia
Prevention

Control (Low K+) 29.3 ± 9.6 1.7 ± 0.4 0%

Dantrolene 3.2 ± 1.2 0.17 ± 0.17 ~90%

VK-II-86 0 0 100%[1][2]

Efficacy in a Catecholaminergic Polymorphic
Ventricular Tachycardia (CPVT) Model
VK-II-86 has also shown marked effectiveness in a mouse model of CPVT, a genetic disorder

that can cause sudden cardiac death in response to stress or exercise. In this model, VK-II-86
significantly reduced the duration of ventricular tachycardia (VT) by 99.9% without a significant

impact on heart rate.[3] This is a key advantage over traditional beta-blockers like carvedilol,

which can cause bradycardia.

Treatment
Ventricular Tachycardia
Duration Reduction

Heart Rate Reduction

Carvedilol 79% 36%

VK-II-86 99.9% 8% (not significant)[3]

Suppression of Digoxin-Induced Arrhythmias
In models of digoxin toxicity, which can induce arrhythmias through calcium overload, VK-II-86
effectively prevented ouabain-induced spontaneous calcium waves and subsequent arrhythmic

events in rat cardiac myocytes.[4] This was achieved without affecting the positive inotropic
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effects of ouabain, suggesting that VK-II-86 can target the arrhythmogenic mechanism of

digitalis compounds without compromising their therapeutic benefits in heart failure.

Condition
Frequency of Ca2+ Waves / Spontaneous
Contractions

Control Baseline

Ouabain (50 µmol/L) Significantly Increased

VK-II-86 (1 µmol/L) + Ouabain Significantly Reduced

Experimental Protocols
Langendorff-Perfused Murine Heart Model of
Hypokalaemia
The antiarrhythmic effects of VK-II-86 in the context of hypokalaemia were assessed using an

ex-vivo Langendorff-perfused mouse heart preparation.

Heart Isolation: Mice are heparinized to prevent coagulation, followed by anesthesia. A

thoracotomy is performed to expose the heart, which is then rapidly excised and immersed in

ice-cold Krebs-Henseleit buffer.

Aortic Cannulation: The aorta is cannulated, and the heart is mounted on a Langendorff

apparatus for retrograde perfusion with oxygenated (95% O2, 5% CO2) Krebs-Henseleit

buffer maintained at 37°C.

Arrhythmia Induction: Hearts are perfused with a low potassium (low [K+]) solution to induce

ventricular arrhythmias.

Drug Administration: In the treatment groups, hearts are pre-treated with either VK-II-86 or a

comparator drug (e.g., dantrolene) before the induction of hypokalaemia.

Data Acquisition: Surface electrocardiograms (ECGs) and ventricular action potentials are

continuously recorded to monitor heart rhythm and electrical activity. The incidence and

duration of ventricular arrhythmias are quantified.
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Whole-Cell Patch-Clamp Electrophysiology
To investigate the effects of VK-II-86 on individual cardiac ion channels, whole-cell patch-clamp

studies were conducted on isolated murine and canine ventricular cardiomyocytes, as well as

HEK-293 cells transfected with specific ion channel subunits.

Cell Isolation: Ventricular myocytes are enzymatically isolated from murine or canine hearts.

Patch-Clamp Recording: A glass micropipette with a very fine tip is sealed onto the

membrane of a single myocyte, and the membrane patch is then ruptured to gain electrical

access to the cell's interior (whole-cell configuration).

Voltage and Current Clamp: The voltage-clamp mode is used to hold the membrane potential

at a specific level and record the ionic currents flowing across the membrane. The current-

clamp mode is used to record changes in the membrane potential (action potentials).

Ion Channel Analysis: Specific voltage protocols are applied to isolate and measure the

currents of interest, including the inward rectifier potassium current (IK1), the rapid delayed

rectifier potassium current (IKr), the late sodium current (INa-L), and the L-type calcium

current (ICa). The effects of VK-II-86 on these currents are quantified in both normal and low

potassium conditions.

Visualizing the Mechanism of Action
VK-II-86 Signaling Pathway in Hypokalaemia-Induced
Arrhythmia
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Arrhythmogenic Cascade in Hypokalaemia
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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